molecular formula C20H12ClNO3 B12619486 3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid CAS No. 919290-49-6

3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid

Cat. No.: B12619486
CAS No.: 919290-49-6
M. Wt: 349.8 g/mol
InChI Key: NFMVZVMQAUDIAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid (CAS 919290-48-5) is a benzoisoquinolinone-based research compound with a molecular formula of C20H12ClNO3 and a molecular weight of 349.773 g/mol. This synthetic molecule is a recognized inhibitor of Checkpoint Kinase 1 (CHK1), a key serine/threonine kinase that plays a critical role in the DNA damage response and cell cycle progression in eukaryotic cells . Its primary research value lies in its ability to disrupt the G2/M cell cycle checkpoint, which can be exploited to investigate novel cancer treatment strategies. By inhibiting CHK1 activity, this compound prevents the phosphorylation of downstream targets, sensitizing cancer cells to genotoxic stress induced by DNA-damaging agents like chemotherapy and radiation. This mechanism promotes mitotic catastrophe and apoptosis in tumor cells that would otherwise repair DNA damage and survive, providing a powerful tool for studying combination therapies in oncology research . The compound is supplied as a solid powder and should be stored dry, dark, and at temperatures between 0°C and 4°C for short-term stability or at -20°C for long-term preservation. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

919290-49-6

Molecular Formula

C20H12ClNO3

Molecular Weight

349.8 g/mol

IUPAC Name

3-(9-chloro-1-oxo-2H-benzo[h]isoquinolin-4-yl)benzoic acid

InChI

InChI=1S/C20H12ClNO3/c21-14-6-4-11-5-7-15-17(10-22-19(23)18(15)16(11)9-14)12-2-1-3-13(8-12)20(24)25/h1-10H,(H,22,23)(H,24,25)

InChI Key

NFMVZVMQAUDIAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CNC(=O)C3=C2C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Benzoic Acid Attachment: The benzoic acid moiety can be introduced through a Friedel-Crafts acylation reaction, where the isoquinoline derivative reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. Typical conditions involve refluxing with sulfuric acid or using coupling agents like oxalyl chloride to form reactive intermediates. For example:

  • Reaction with methanol in the presence of H₂SO₄ yields methyl 3-(9-chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoate.

  • Yields depend on solvent polarity and steric hindrance from the alcohol .

Key Reaction Parameters

AlcoholCatalystSolventTemperatureYield (%)
MethanolH₂SO₄TolueneReflux65–78
EthanolOxalyl chlorideDCM0–25°C70–85

Amidation and Peptide Coupling

The carboxylic acid reacts with amines to form amides, often mediated by carbodiimides (e.g., DCC, EDC) or activating agents like HATU. For instance:

  • Reaction with benzylamine using EDC/HOBt in DMF produces 3-(9-chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzamide (CAS: 516481-36-0) .

  • Sterically hindered amines show reduced reactivity, requiring elevated temperatures .

Optimized Conditions

AmineCoupling AgentBaseSolventYield (%)
BenzylamineEDC/HOBtDIPEADMF82
CyclohexylamineHATUTEATHF68

Multicomponent Reactions (Ugi-4CR)

The compound participates in ammonia-Ugi-4-component reactions (Ugi-4CR) to generate isoquinolone-4-carboxylic acid derivatives. A Cu-catalyzed cascade reaction enables post-Ugi cyclization:

  • Reacting with 2-halobenzoic acids, aldehydes, and isocyanides in dioxane/Cs₂CO₃ at 80°C forms polysubstituted isoquinolin-1(2H)-ones .

  • Yields range from 32–86%, influenced by substituent steric effects and catalyst loading .

Substrate Scope and Yields

AldehydeIsocyanideHalobenzoic AcidProduct Yield (%)
CyclopentanecarbaldehydeBenzyl2-Iodo44
2,3-Dimethoxybenzaldehyde4-Methoxybenzyl2-Bromo70

Cascade Reactions for Heterocycle Formation

Under Cu(I) catalysis, the compound undergoes domino Ullmann-type C–C coupling and intramolecular cyclization to form fused heterocycles. For example:

  • Reaction with ethyl acetoacetate in dioxane at 80°C generates indenoisoquinoline derivatives (58% yield) .

  • Mechanistic studies suggest a pathway involving ortho-directed C–C coupling, followed by cyclocondensation .

Mechanistic Pathway

  • Cu(I)-mediated Ullmann coupling forms intermediate 9 .

  • Intramolecular condensation produces 10 .

  • Final SN2 reaction yields isoquinolone-4-carboxylic acid derivatives .

Functional Group Transformations

The benzoic acid moiety can be converted into phosphorylated analogs via Curtius rearrangement. For example:

  • Treatment with phosphoryl azides generates 1,2-dihydro-2-oxo-4-quinolinyl phosphates in one pot (modest yields) .

  • This reaction forms three new bonds under mild conditions .

Starting MaterialReagentProductYield (%)
2-Acyl-benzoic acidPO(N₃)₃Quinolinyl phosphate45–55

Biological Activity and Derivatization

While not a direct reaction, the compound’s derivatives exhibit antitumor and kinase-inhibitory properties. For example:

  • Indenoisoquinoline derivatives (e.g., 8 ) inhibit topoisomerase I, highlighting medicinal potential .

  • Carboxylic acid analogs interact with kinase active sites via water-mediated hydrogen bonds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that derivatives of 3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with a similar scaffold display potent activity against mammalian cancer cells, suggesting that this compound could serve as a lead structure for the development of new anticancer agents .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. In vitro studies have indicated that it possesses antibacterial and antifungal activities, making it a candidate for further development in treating infections caused by resistant strains of bacteria and fungi . These properties could be particularly useful in the formulation of new antibiotics or antifungal agents.

Agricultural Applications

Plant Disease Management
The bioactive nature of 3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid has led to its exploration in agricultural settings. Its derivatives have been evaluated for efficacy in managing plant diseases, particularly those caused by fungal pathogens. The ability to inhibit fungal growth could make this compound valuable in developing new fungicides .

Material Science

Polymeric Applications
In material science, the compound's unique chemical structure allows for its incorporation into polymer matrices. Research indicates that it can enhance the mechanical properties and thermal stability of polymers when used as an additive. This application is particularly relevant for developing advanced materials with tailored properties for specific industrial uses .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the synthesis and biological evaluation of various derivatives of 3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid against human cancer cell lines. The results indicated that certain modifications to the structure significantly increased cytotoxicity, highlighting the importance of structural diversity in drug design .

Case Study 2: Antifungal Efficacy

Another research effort focused on the antifungal activity of this compound against Candida albicans. The study found that specific derivatives showed promising results in inhibiting fungal growth, suggesting potential applications in developing antifungal treatments .

Summary Table of Applications

Application AreaSpecific Use CasesObservations/Findings
Medicinal ChemistryAnticancer agentsSignificant cytotoxic activity against cancer cells
Antimicrobial agentsEffective against resistant bacterial and fungal strains
Agricultural SciencePlant disease managementPotential fungicide with effective inhibition rates
Material SciencePolymer enhancementImproved mechanical properties and thermal stability

Mechanism of Action

The mechanism of action of 3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby preventing a biological response. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s key structural features are compared below with three analogs:

4-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)benzoic acid (CAS 950266-82-7)

Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid)

3-Methylsalicylic Acid (2-Hydroxy-3-methylbenzoic acid)

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Use Solubility Profile
3-(9-Chloro-1-oxo-... benzoic acid C₁₆H₁₁ClNO₃ ~316.7 Chloro, Oxo, Isoquinoline Kinase inhibition (research) Low water solubility
4-(7-Chloro-3-oxo-... benzoic acid C₁₆H₁₂ClNO₄ 317.72 Chloro, Oxo, Oxazepin Pharmaceutical intermediate Moderate (organic solvents)
Caffeic Acid C₉H₈O₄ 180.16 3,4-Dihydroxyphenyl, Acrylic Antioxidant, supplements High in polar solvents
3-Methylsalicylic Acid C₈H₈O₃ 152.15 2-Hydroxy, 3-Methyl Anti-inflammatory Moderate (aqueous ethanol)

Key Observations:

  • Isoquinoline vs. Oxazepin Core: The target compound’s isoquinoline scaffold (bicyclic aromatic system) contrasts with the oxazepin ring (seven-membered heterocycle with O and N) in the CAS 950266-82-7 analog. The isoquinoline’s rigid, planar structure enhances π-π stacking interactions, making it suitable for DNA or kinase binding. The oxazepin’s flexibility may improve bioavailability but reduce target specificity .
  • Substituent Effects : The chloro and oxo groups in the target compound increase electron-withdrawing effects, raising benzoic acid acidity (pKa ~3.5–4.0) compared to caffeic acid (pKa ~4.5–5.0) . The chloro group also enhances lipophilicity (logP ~2.8), aiding membrane penetration but reducing aqueous solubility.
  • Molecular Weight and Bioavailability : The target compound’s higher molecular weight (~316.7) compared to caffeic acid (180.16) and 3-methylsalicylic acid (152.15) suggests reduced solubility but increased binding affinity due to extended functional groups.
Pharmacological Activity
  • Target Compound: Preliminary studies suggest potent inhibition of tyrosine kinases (e.g., EGFR) due to isoquinoline’s planar structure mimicking ATP’s adenine moiety. The chloro group may stabilize binding via hydrophobic interactions .
  • Oxazepin Analog : Likely used as an intermediate in CNS drug synthesis, where oxazepin rings are common in anxiolytics (e.g., oxazepam derivatives) .
  • Caffeic Acid : Exhibits antioxidant and anti-inflammatory effects via radical scavenging but lacks target specificity .
  • 3-Methylsalicylic Acid : Shares anti-inflammatory mechanisms with aspirin but with reduced gastrointestinal toxicity due to methyl substitution .

Biological Activity

3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer research. This article delves into its biological activity, synthesis, and comparative analysis with structurally related compounds.

Chemical Structure and Properties

The compound features a unique structure comprising a chloro-substituted isoquinoline moiety linked to a benzoic acid framework. Its molecular formula is C19H14ClN1O3C_{19}H_{14}ClN_{1}O_{3} with a molecular weight of approximately 349.77 g/mol. The presence of both the carboxylic acid functional group and the isoquinoline core contributes to its diverse reactivity and biological interactions.

Biological Activity

Research indicates that 3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid exhibits significant biological activity:

  • Anti-inflammatory Properties :
    • The compound has shown promise in inhibiting specific enzymes involved in inflammatory pathways. Studies suggest that it may modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
  • Anticancer Potential :
    • Preliminary investigations have indicated that this compound interacts with various biological macromolecules, including proteins and nucleic acids, suggesting potential anticancer properties. It may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.
  • Enzyme Inhibition :
    • Binding studies have revealed that the compound can inhibit human Chk1 kinase, with an IC50 value of approximately 510 nM, indicating its potential as a therapeutic agent in cancer treatment .

Comparative Analysis

To better understand the uniqueness of 3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acidSimilar isoquinoline core; different substitution patternPotential anti-inflammatory activityDifferent position of carboxylic acid
6-(3-Aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-oneContains amino group; lacks carboxylic acidInvestigated for neuroprotective effectsLacks benzoic acid functionality
3-(N-Methyl-N-(4-methylphenyl))benzamideBenzamide structure; no chloro or isoquinoline moietyStudied for analgesic propertiesDifferent core structure

This table highlights how the combination of functional groups in 3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid may enhance its therapeutic effects compared to similar compounds.

Case Studies

Several case studies have been conducted to assess the biological efficacy of 3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid:

  • In Vitro Studies :
    • In vitro assays demonstrated that this compound significantly reduced inflammatory markers in human cell lines exposed to pro-inflammatory stimuli. The results indicated a concentration-dependent response in reducing cytokine levels .
  • Animal Models :
    • Animal studies have shown that administration of the compound led to reduced tumor growth rates in xenograft models, supporting its potential use in cancer therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid, and how can reaction yields be systematically improved?

  • Methodological Answer : Begin with a Buchwald-Hartwig amination or Ullmann coupling to introduce the chloro-substituted isoquinoline core, followed by Suzuki-Miyaura cross-coupling to attach the benzoic acid moiety. Key variables to optimize include solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd(PPh₃)₄), and temperature gradients (80–120°C). Monitor intermediates via TLC and HPLC to identify bottlenecks. For yield improvement, consider microwave-assisted synthesis to reduce reaction time and byproduct formation .

Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR (in DMSO-d₆) to confirm proton environments and carbonyl groups, FT-IR to validate the carboxylic acid (stretch at ~2500–3300 cm⁻¹) and chloro-substitution (600–800 cm⁻¹), and HPLC-MS (C18 column, acetonitrile/water mobile phase) to assess purity (>98%). For crystallinity analysis, perform X-ray diffraction on single crystals grown via slow evaporation in ethanol .

Q. How can researchers evaluate the solubility and stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct solubility assays in buffered solutions (pH 1–10) using UV-Vis spectroscopy to measure absorbance at λ_max. For stability, incubate aliquots at 25°C and 37°C, and analyze degradation products via LC-MS every 24 hours. Note: The carboxylic acid group may protonate/deprotonate at pH > 4.5, affecting solubility .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets, such as kinases or GPCRs?

  • Methodological Answer : Perform density functional theory (DFT) calculations to optimize the molecule’s 3D geometry, then use molecular docking (AutoDock Vina, Schrödinger Suite) against crystallographic structures of target proteins. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants (Kd). Compare results with analogous benzoic acid derivatives to identify structure-activity relationships (SARs) .

Q. How should contradictory data in pharmacological studies (e.g., conflicting IC₅₀ values across assays) be resolved?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Perform counter-screening against off-target proteins to rule out non-specific binding. Use statistical tools (e.g., Grubbs’ test) to identify outliers. If discrepancies persist, validate via orthogonal methods (e.g., cell-free vs. cell-based assays) and adjust for variables like membrane permeability or efflux pump activity .

Q. What experimental designs are suitable for probing the compound’s metabolic fate in hepatic microsomes?

  • Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor at 37°C. Quench reactions at intervals (0–60 min) with acetonitrile, then analyze metabolites via UPLC-QTOF-MS. Use cytochrome P450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways. Compare with in silico predictions (e.g., MetaSite) to refine models .

Methodological Design & Data Analysis

Q. How can researchers design a robust SAR study for derivatives of this compound?

  • Methodological Answer :

  • Step 1 : Synthesize derivatives with modifications at the chloro, benzoic acid, or isoquinoline positions.
  • Step 2 : Assay derivatives against a panel of targets (e.g., cancer cell lines, enzymatic targets) to generate IC₅₀ or EC₅₀ data.
  • Step 3 : Apply multivariate analysis (PCA or PLS regression) to correlate structural features (e.g., logP, polar surface area) with activity. Highlight outliers for further mechanistic studies .

Q. What protocols mitigate interference from the compound’s autofluorescence in cell-based assays?

  • Methodological Answer : Pre-scan the compound’s excitation/emission spectra (e.g., 300–600 nm) using a fluorescence plate reader. If overlap occurs with reporter dyes (e.g., FITC), switch to non-overlapping probes (e.g., Cy5) or use luminescence-based assays (e.g., CellTiter-Glo). Alternatively, employ quenchers like trypan blue to suppress background signal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.